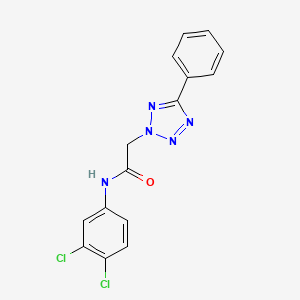![molecular formula C19H21N3O2 B5876595 N-[4-(4-acetyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5876595.png)
N-[4-(4-acetyl-1-piperazinyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-acetyl-1-piperazinyl)phenyl]benzamide, commonly referred to as APB, is a synthetic compound that has been widely used in scientific research. This molecule belongs to the class of benzamides and has been shown to exhibit various biochemical and physiological effects. In
Mécanisme D'action
APB acts as a competitive antagonist of the D1 dopamine receptor subtype. It binds to the receptor and prevents dopamine from binding, thereby inhibiting the downstream signaling pathways that are activated by dopamine. This results in a decrease in the physiological effects of dopamine on the brain.
Biochemical and Physiological Effects:
APB has been shown to modulate various biochemical and physiological processes in the brain. It has been shown to decrease locomotor activity and impair learning and memory in animal models. APB has also been shown to decrease the rewarding effects of drugs of abuse such as cocaine and amphetamine.
Avantages Et Limitations Des Expériences En Laboratoire
APB has several advantages as a research tool. It is highly selective for the D1 dopamine receptor subtype and does not affect other dopamine receptor subtypes. This allows researchers to study the specific effects of dopamine on the brain. APB is also relatively stable and can be stored for extended periods of time.
However, there are also limitations to the use of APB in lab experiments. It has been shown to have off-target effects on other neurotransmitter systems such as the serotonin and adrenergic systems. This can complicate the interpretation of results and requires careful experimental design. Additionally, APB has poor solubility in water, which can limit its use in certain experimental paradigms.
Orientations Futures
There are several future directions for research on APB. One area of interest is the development of more selective and potent D1 dopamine receptor antagonists. This would allow researchers to study the role of dopamine in the brain with greater specificity and precision. Another area of interest is the use of APB in combination with other drugs to study the interactions between different neurotransmitter systems. Finally, there is interest in using APB to study the role of dopamine in various neurological and psychiatric disorders such as schizophrenia and addiction.
Conclusion:
APB is a synthetic compound that has been widely used in scientific research to study the role of dopamine in the brain. It has been shown to selectively block the D1 dopamine receptor subtype and has various biochemical and physiological effects. While APB has several advantages as a research tool, there are also limitations to its use. Future research directions include the development of more selective and potent D1 dopamine receptor antagonists and the use of APB in combination with other drugs to study the interactions between different neurotransmitter systems.
Méthodes De Synthèse
The synthesis of APB involves the reaction of 4-(4-acetyl-1-piperazinyl)aniline with benzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of APB as a white solid. The purity and yield of APB can be improved by recrystallization and purification techniques.
Applications De Recherche Scientifique
APB has been widely used in scientific research as a tool to study the role of dopamine receptors in the brain. It has been shown to selectively block the D1 dopamine receptor subtype, which has been implicated in various neurological disorders such as schizophrenia and Parkinson's disease. APB has also been used to study the effects of dopamine on various physiological processes such as locomotion, reward, and addiction.
Propriétés
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-15(23)21-11-13-22(14-12-21)18-9-7-17(8-10-18)20-19(24)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAXUEONOWBTON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204403 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[4-(4-acetylpiperazin-1-yl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-cyano-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5876530.png)


![3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]-2-naphthamide](/img/structure/B5876549.png)


![1,3-benzodioxole-5-carbaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5876565.png)

![methyl 4-[(2-methyl-3-furoyl)amino]benzoate](/img/structure/B5876574.png)


![(2-aminoethyl)[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]amine](/img/structure/B5876611.png)